molecular formula C20H19NO4 B11996970 Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11996970
M. Wt: 337.4 g/mol
InChI Key: YPRDTAIQBBNZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a heterocyclic compound featuring a 1,3-dioxoisoindole core substituted at position 2 with a 2-methylphenyl group and at position 5 with a butyl ester. This compound is structurally related to phthalimide derivatives, which are known for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO4/c1-3-4-11-25-20(24)14-9-10-15-16(12-14)19(23)21(18(15)22)17-8-6-5-7-13(17)2/h5-10,12H,3-4,11H2,1-2H3

InChI Key

YPRDTAIQBBNZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-1,3-dioxoisoindoline. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Differences

(a) Core Heterocycle Variations
  • Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate : Contains a 1,3-dioxoisoindole core (aromatic benzene fused with two ketone groups).
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Features an indole core with a carboxamide group and fluorine substituent. The indole’s NH group enables hydrogen bonding, unlike the ketone-rich dioxoisoindole.
(b) Substituent Effects
  • Butyl ester (target compound) : Enhances lipophilicity (estimated XLogP3 ~3.5) and solubility in organic solvents.
  • 3-Methylbutyl group () : Aliphatic chain increases flexibility and lipophilicity (XLogP3 = 3.6).
  • Fluorinated indole derivatives () : Fluorine atoms improve electronegativity and metabolic stability, contributing to higher melting points (249–250°C) and bioactivity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Functional Groups
This compound ~337 (calculated) ~3.5* N/A Ester, aromatic methylphenyl
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] analog () 420.5 3.6 N/A Ester, aliphatic, amide
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide () 359.12 N/A 249–250 Amide, fluorine

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.